3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride
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Overview
Description
3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to an oxadiazole ring, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride typically involves multiple steps. One common method starts with the reaction of an appropriate oxadiazole precursor with a trifluoromethylating agent under controlled conditions. The resulting intermediate is then reacted with an aniline derivative to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the design of new materials and catalysts.
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological systems. It can serve as a probe to investigate the interactions between small molecules and biological targets.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs with improved pharmacokinetic properties. Its ability to modulate biological activity makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and advanced materials. Its unique properties contribute to the development of innovative products with enhanced performance.
Mechanism of Action
The mechanism by which 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzene
3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol
3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]anisole
Uniqueness: 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its trifluoromethyl group provides enhanced stability and reactivity compared to similar compounds, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O.ClH/c10-9(11,12)8-14-7(15-16-8)5-2-1-3-6(13)4-5;/h1-4H,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPSDSGLQYWBQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NOC(=N2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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